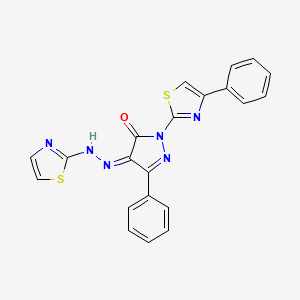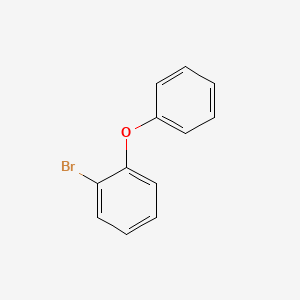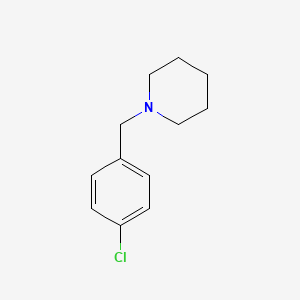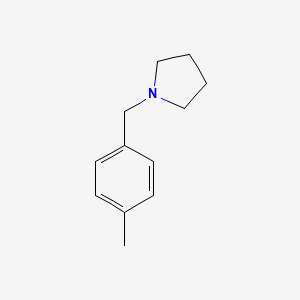
1-(4-Methylbenzyl)pyrrolidine
Overview
Description
1-(4-Methylbenzyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylbenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylbenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinolone Antibacterials : The synthesis of several 3‐(1‐aminoethyl)pyrrolidines, important intermediates for quinolone antibacterials, is detailed. These intermediates are derived from 4-(1-aminoethyl)-1-(1-phenylethyl)-2-pyrrolidinone, which is closely related to 1-(4-Methylbenzyl)pyrrolidine (Schroeder et al., 1992).
Chiral Pyrrolidines : A study on the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, which are useful as intermediates in the synthesis of various compounds. The chiral α-methylbenzyl functionality, closely related to 1-(4-Methylbenzyl)pyrrolidine, serves as a nitrogen protecting group and a chiral auxiliary (Suto et al., 1992).
Stereoselective Anionic Cyclizations : Discusses the formation of 2,4-disubstituted pyrrolidines, using α-amino-organolithiums, with a focus on stereoselectivity. The α-methylbenzyl chiral auxiliary on the nitrogen atom is used for synthesizing 3-substituted pyrrolidines (Coldham et al., 1997).
Natural Larvicides and Nematicides : A new pyrrolidine alkaloid isolated from Orixa japonica showed significant larvicidal and nematicidal activity. This study highlights the potential of pyrrolidine derivatives in developing natural pesticides (Liu et al., 2016).
Synthesis and Biological Evaluation for HIV Treatment : A study on the synthesis of 1,3,3,4‐tetrasubstituted pyrrolidine containing CCR5 receptor antagonists, elaborated for their potency against the CCR5 receptor, indicating their potential in HIV-1 infection treatment (Ma et al., 2007).
Glutamate N-Methyl-d-Aspartate 2B Receptor Modulator : Discusses BMS-986169, a novel intravenous glutamate N-methyl-d-aspartate 2B receptor negative allosteric modulator with potential in major depressive disorder (Bristow et al., 2017).
Synthesis and Pharmacological Investigations for Alzheimer's : Focuses on the synthesis of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, evaluated for anti-Alzheimer's activity. The analogs were designed based on the structure of the drug donepezil (Gupta et al., 2020).
Antioxidant and Anticholinergic Activities : Discusses the synthesis and activities of novel bromophenols derived from 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative, showing significant antioxidant and anticholinergic activities, relevant for therapeutic applications (Rezai et al., 2018).
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13/h4-7H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNHEJLADTWTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cortisone-[2H7]](/img/structure/B7788994.png)
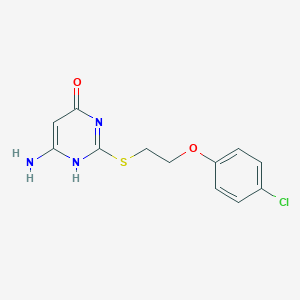
![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate](/img/structure/B7789022.png)
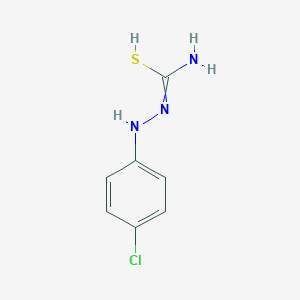
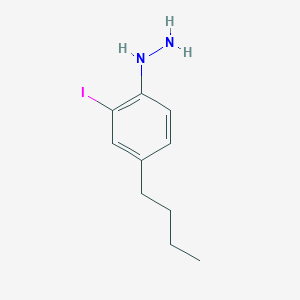

![3-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B7789038.png)

![N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7789041.png)

![[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile](/img/structure/B7789048.png)
